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Compound of Interest

Compound Name: SARS 3CLpro-IN-1

Cat. No.: B12409307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the potent inhibitor

SARS-CoV-2 3CLpro-IN-1, also identified as Compound 14c. The document outlines the

quantitative binding data, the comprehensive experimental protocol for its determination, and

visual representations of the experimental workflow and the inhibitor's mechanism of action.

This information is intended to support research and development efforts targeting the main

protease (3CLpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.

Quantitative Binding Affinity Data
The inhibitory potency of SARS-CoV-2 3CLpro-IN-1 (Compound 14c) was determined through

in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for

quantifying the inhibitor's efficacy.

Inhibitor Name Alias Target Enzyme IC50 (μM)

SARS-CoV-2 3CLpro-

IN-1
Compound 14c SARS-CoV-2 3CLpro 0.84 ± 0.30[1]

Experimental Protocol: In Vitro 3CLpro Inhibition
Assay
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The binding affinity of SARS-CoV-2 3CLpro-IN-1 was determined using a fluorescence-based

enzymatic assay. The following protocol is based on the methodology described by Stille JK, et

al.[1].

1. Materials and Reagents:

Enzyme: Recombinant SARS-CoV-2 3CLpro

Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (fluorescence resonance energy transfer

[FRET] substrate)

Inhibitor: SARS-CoV-2 3CLpro-IN-1 (Compound 14c), diluted in DMSO

Assay Buffer: 3CLpro Protease Assay Buffer supplemented with 1 mM Dithiothreitol (DTT)

Control Inhibitor: GC376 (for comparison)

Microplate: 384-well plate

2. Assay Procedure:

Enzyme Preparation: The SARS-CoV-2 3CLpro enzyme is diluted in the 3CLpro Protease

Assay Buffer (supplemented with 1 mM DTT) to a final concentration of 150 nM.

Inhibitor Preparation: A stock solution of the inhibitor (Compound 14c) is prepared in DMSO.

Serial dilutions are then made to achieve a range of concentrations for IC50 determination.

Incubation: 38 μL of the diluted enzyme solution is added to the wells of a 384-well plate.

Subsequently, 2 μL of the inhibitor solution at various concentrations (or DMSO for control

wells) is added to the respective wells. The final concentration of the enzyme after inhibitor

addition is 114 nM, and the initial screening concentration for potential inhibitors is 50 μM.

The plate is then incubated for 30 minutes at room temperature.

Reaction Initiation: The enzymatic reaction is initiated by adding a solution containing the

FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS) to each well. The final

concentration of the substrate in the assay is 11.76 μM.
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Fluorescence Measurement: The fluorescence intensity is measured over time using a plate

reader. The excitation wavelength is set to 360 nm, and the emission wavelength is set to

460 nm. The increase in fluorescence, resulting from the cleavage of the FRET substrate by

the 3CLpro, is monitored.

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the

fluorescence signal progression. The percentage of inhibition for each inhibitor concentration

is calculated relative to the control (DMSO-treated) wells. The IC50 value is then determined

by fitting the dose-response curve using a suitable nonlinear regression model.
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Caption: Experimental workflow for the 3CLpro fluorescence-based inhibition assay.

Mechanism of Covalent Inhibition
Caption: Covalent inhibition of 3CLpro by SARS-CoV-2 3CLpro-IN-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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